molecular formula C17H19NO2 B336691 N-(2,5-dimethylphenyl)-2-ethoxybenzamide

N-(2,5-dimethylphenyl)-2-ethoxybenzamide

Cat. No.: B336691
M. Wt: 269.34 g/mol
InChI Key: YJBLKOFUUTYRGG-UHFFFAOYSA-N
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Description

N-(2,5-Dimethylphenyl)-2-ethoxybenzamide is a benzamide derivative featuring a 2-ethoxybenzoyl group linked to a 2,5-dimethylphenyl substituent via an amide bond. This compound has garnered attention in agrochemical and pharmacological research due to its structural versatility and bioactivity.

Properties

Molecular Formula

C17H19NO2

Molecular Weight

269.34 g/mol

IUPAC Name

N-(2,5-dimethylphenyl)-2-ethoxybenzamide

InChI

InChI=1S/C17H19NO2/c1-4-20-16-8-6-5-7-14(16)17(19)18-15-11-12(2)9-10-13(15)3/h5-11H,4H2,1-3H3,(H,18,19)

InChI Key

YJBLKOFUUTYRGG-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)C)C

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Substituent Effects

The position and electronic nature of substituents on the phenyl ring significantly influence bioactivity. Below is a comparative analysis of key analogs:

Table 1: Structural and Activity Comparison of N-(2,5-Dimethylphenyl) Derivatives
Compound Name Core Structure Substituents Biological Activity IC₅₀/EC₅₀ References
N-(2,5-Dimethylphenyl)-2-ethoxybenzamide Benzamide 2-ethoxy, 2,5-dimethylphenyl Photosynthesis inhibition ~10 µM
N-(3,5-Difluorophenyl)-3-hydroxynaphthalene-2-carboxamide Naphthalenecarboxamide 3-hydroxy, 3,5-difluorophenyl Photosynthesis inhibition ~10 µM
N-(2,5-Dimethylphenyl)-2-(pyridin-2-ylmethylidene)hydrazinecarbothioamide Hydrazinecarbothioamide Pyridinylmethylidene, 2,5-dimethylphenyl Anticancer (MCF-7 cells) 0.8 µM
N-(4-(2,5-Dimethylphenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide (2D216) Thiazole-sulfonyl benzamide Piperidinylsulfonyl, 2,5-dimethylphenyl Adjuvant enhancement (NF-κB) N/A

Key Observations:

  • Substituent Position: The 2,5-dimethylphenyl group is common in active compounds, but activity varies with the core structure. For example, in photosynthesis inhibitors, electron-withdrawing substituents (e.g., 3,5-diF) enhance activity, but the 2,5-dimethylphenyl analog retains potency (~10 µM) due to optimal lipophilicity and steric alignment .
  • Core Structure: Benzamide derivatives (e.g., target compound) primarily inhibit photosynthesis, while hydrazinecarbothioamides () exhibit anticancer activity. The thiazole core in 2D216 shifts functionality toward immune modulation .

Physicochemical Properties and Molecular Interactions

Table 2: Substituent Effects on Physicochemical Properties
Substituent Electronic Effect Lipophilicity (LogP) Solubility Key Interactions
2-Ethoxy (target compound) Mildly donating Moderate Moderate (H-bonding) N–H⋯O hydrogen bonds
3,5-Difluoro () Withdrawing High Low Enhanced PET inhibition
2,5-Dimethoxy () Donating High Low Altered binding kinetics

Crystal Structure Insights: N-(2,5-Dimethylphenyl)-2-methylbenzamide () forms intermolecular N–H⋯O hydrogen bonds, creating chains along the crystal axis. The ethoxy group in the target compound may improve solubility compared to methyl analogs, balancing lipophilicity and bioavailability .

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